molecular formula C19H21FN2O4S B2492089 1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922041-43-8

1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No. B2492089
CAS RN: 922041-43-8
M. Wt: 392.45
InChI Key: QLIFISPKLKWJPQ-UHFFFAOYSA-N
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Description

The compound "1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide" belongs to a class of organic molecules characterized by their complex structure, which includes a fluorophenyl group, an oxazepine ring, and a methanesulfonamide moiety. These elements suggest that the compound could have interesting chemical and physical properties, making it a subject of study for potential applications in various fields excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of complex molecules like our compound of interest often involves multi-step processes, including the formation of key intermediate structures. For example, related works have demonstrated the synthesis of complex heterocycles through reactions involving sulfur dioxide insertion, ring closures, and substitutions (An, Zheng, & Wu, 2014). These methods may be applicable in synthesizing the backbone of our target molecule by adapting the reaction conditions and starting materials to accommodate the specific structural requirements.

Molecular Structure Analysis

The molecular structure of compounds like the one is often elucidated using spectroscopic techniques, including NMR and X-ray crystallography. Studies have provided insights into the crystal structure and conformation of related compounds, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-19(2)12-26-17-10-15(8-9-16(17)22(3)18(19)23)21-27(24,25)11-13-4-6-14(20)7-5-13/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIFISPKLKWJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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